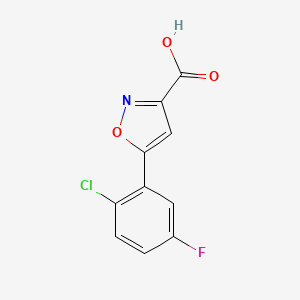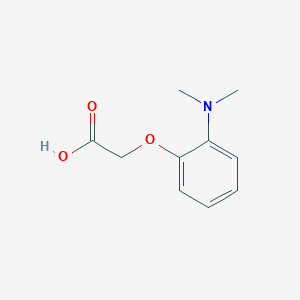
2-(4-(Methoxymethyl)phenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Methoxymethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to an acetaldehyde group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-(Methoxymethyl)phenyl)acetaldehyde involves the Williamson Ether Synthesis. This method entails the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide to form an ether . The reaction is typically carried out using primary alkyl halides or methyl halides, and the best results are obtained with primary alkyl halides .
Industrial Production Methods
化学反应分析
Types of Reactions
2-(4-(Methoxymethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-(Methoxymethyl)phenyl)acetic acid.
Reduction: 2-(4-(Methoxymethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-(Methoxymethyl)phenyl)acetaldehyde is primarily used in research settings. Its applications include:
Chemistry: Used as a reference standard in pharmaceutical testing.
Biology: Employed in studies involving the synthesis of complex organic molecules.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-(4-(Methoxymethyl)phenyl)acetaldehyde involves its interaction with various molecular targets and pathways. For instance, the aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The methoxymethyl group can also undergo substitution reactions, leading to the formation of different derivatives .
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)acetaldehyde: Similar structure but lacks the methoxymethyl group.
4-(Methoxymethyl)benzaldehyde: Contains a benzaldehyde group instead of an acetaldehyde group.
2-(4-(Methoxymethyl)phenyl)ethanol: The aldehyde group is reduced to an alcohol.
Uniqueness
2-(4-(Methoxymethyl)phenyl)acetaldehyde is unique due to the presence of both a methoxymethyl group and an acetaldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic organic chemistry .
属性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
2-[4-(methoxymethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H12O2/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5,7H,6,8H2,1H3 |
InChI 键 |
GECBOLLCNDVVCZ-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC=C(C=C1)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)







![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)
![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)




